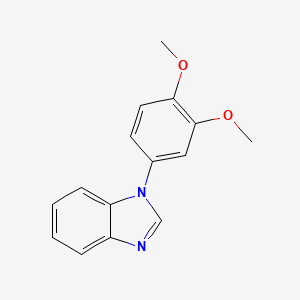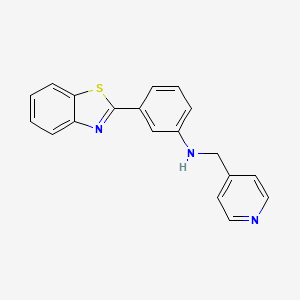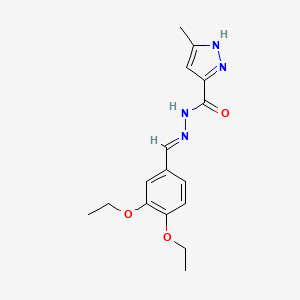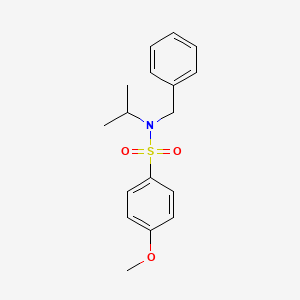
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer therapy and other biomedical research.
Wirkmechanismus
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the ATP-binding site in the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that rely on EGFR signaling for survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. It has been reported to modulate the activity of ion channels and transporters, as well as affect the expression of genes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and selectivity for EGFR, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone. These include investigating its effects on other signaling pathways and cellular processes, as well as developing new analogs with improved pharmacological properties. Additionally, 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone may have applications in combination therapies with other anti-cancer agents or as a tool to study the role of EGFR in other diseases beyond cancer.
Synthesemethoden
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-methoxybenzaldehyde, followed by cyclization with anthranilic acid. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the quinazolinone ring system.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been widely used in scientific research as a tool to study the role of EGFR in cellular processes such as proliferation, differentiation, and survival. It has also been investigated for its potential as a therapeutic agent for the treatment of various cancers, including lung, breast, and brain tumors.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-15-11-9-14(10-12-15)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCTMGZZDDWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)



![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
